molecular formula C5H10N2O2 B1199368 N,N'-Methylenediacetamide CAS No. 3852-14-0

N,N'-Methylenediacetamide

Cat. No.: B1199368
CAS No.: 3852-14-0
M. Wt: 130.15 g/mol
InChI Key: RRSCVDMNAXVDSV-UHFFFAOYSA-N
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Description

Overview and Structural Context of N,N'-Methylenediacetamide as a Bifunctional Amide

This compound, also known as diacetamidomethane, is classified as a bifunctional amide. Its molecular structure consists of a central methylene (B1212753) group (-CH2-) bonded to the nitrogen atoms of two separate acetamide (B32628) groups (-NHCOCH3). This arrangement, with the chemical formula C5H10N2O2, results in a molecule with two reactive amide functionalities. ambeed.comfiveable.me The presence of two amide groups allows the molecule to potentially engage in reactions at both sites, making it a valuable building block or crosslinking agent in chemical synthesis. The structural characteristics impart specific physical and chemical properties to the compound, which are summarized in the table below.

Interactive Table: Physicochemical Properties of this compound

Property Value
CAS Number 3852-14-0
Molecular Formula C5H10N2O2
Molecular Weight 130.147 g/mol
Melting Point 153 °C
Boiling Point 431.3 °C at 760 mmHg
Density 1.058 g/cm³
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Synonyms Diacetamidomethane, Acetamide, N,N′-methylenebis-

Data sourced from multiple chemical databases. ambeed.comnih.gov

The bifunctional nature of this compound is central to its chemical behavior. The two amide groups can participate in hydrogen bonding and act as sites for chemical modification, influencing the compound's solubility, reactivity, and potential to be incorporated into larger molecular architectures.

Historical Trajectory and Early Academic Investigations of this compound and Related Amidic Architectures

The study of methylene-linked amides dates back to early organic chemistry research. The synthesis of N,N'-methylenebisamides has been approached through various methods, though early attempts were often met with challenges. For instance, established methods involving the reaction of amides with dimethyl sulfoxide (B87167) (DMSO) activated by electrophiles like acetic anhydride (B1165640) or phosphorus pentoxide were reported to produce N,N'-methylenebisamides in relatively low yields, around 20%. nih.gov

Specific academic investigation into this compound is documented in mid-20th-century research. A 1977 report, for example, details the fluorination of aqueous "methylenediacetamide" as part of a program to develop new high-energy materials. dtic.mil This study highlights an early interest in the compound not just as a synthetic curiosity but as a substrate for energetic materials research, where its specific chemical structure was exploited for further functionalization. These early investigations laid the groundwork for understanding the reactivity of the N-H bonds within the molecule and its potential as a precursor for more complex derivatives.

Significance of this compound in Contemporary Chemical Synthesis and Materials Science Research

In modern chemical research, the significance of this compound is closely linked to its role as a bifunctional building block and its relationship to other important methylene-bridged amides. Bisamides are recognized as crucial fragments for introducing gem-diaminoalkyl groups in the synthesis of peptidomimetic compounds, which are molecules that mimic the structure and function of peptides. nih.gov

The most prominent analogue of this compound is N,N'-Methylenebisacrylamide (MBAA), a structurally similar compound where the acetyl groups are replaced by acryloyl groups. MBAA is a widely utilized crosslinking agent in polymer chemistry. atamanchemicals.com It is essential for forming the three-dimensional networks in polyacrylamide gels used for protein and nucleic acid electrophoresis and in the synthesis of hydrogels for various applications, including controlled drug delivery and tissue engineering. atamanchemicals.comsigmaaldrich.comresearchgate.netconicet.gov.ar The ability of MBAA to form covalent bonds between polymer chains enhances the mechanical strength and stability of the resulting material. atamanchemicals.com While not as commonly used as MBAA, this compound represents a non-polymerizable analogue whose bifunctional nature is relevant for creating specific, non-covalently linked supramolecular structures or as a precursor in organic synthesis.

Furthermore, research into related structures, such as N,N'-methylenebis(4,5-oxazolidinedione) derived from oxamide, underscores the utility of methylene-bridged amide precursors in creating novel copolyoxamides, highlighting the broader importance of this structural motif in materials science. acs.org

Research Scope, Methodological Approaches, and Objectives for this compound Studies

The investigation of this compound and related amide compounds employs a range of standard and advanced analytical techniques to elucidate their structure, purity, and behavior. The primary methodological approaches include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for confirming the molecular structure. nih.gov In 1H NMR, the chemical shifts of the methylene bridge protons and the amide protons provide key information, while 13C NMR confirms the presence of the carbonyl and methyl carbons. fiveable.mescielo.br Conformational studies of similar amides often use advanced NMR techniques to investigate rotational barriers around the C-N bond. scielo.br

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the characteristic functional groups. nih.gov Key absorptions include the N-H stretching vibrations and the strong C=O stretching of the amide carbonyl group. nih.gov

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.govrestek.com

X-ray Diffraction (XRD) : For crystalline solids, XRD can provide detailed information about the crystal structure and intermolecular interactions, such as hydrogen bonding patterns.

The objectives for studying this compound and its analogues are diverse:

Synthesis and Characterization : A primary objective is the development of efficient synthetic routes and the complete characterization of the resulting products. nih.govajol.infoderpharmachemica.com

Reaction Mechanism Studies : Investigating the compound's reactivity, such as in the fluorination reactions mentioned historically, to understand reaction pathways and develop new chemical transformations. dtic.mil

Precursor for Synthesis : Utilizing the compound as a starting material or intermediate for the synthesis of more complex molecules, including pharmaceuticals or specialized polymers. nih.govacs.org

Materials Science Exploration : Exploring its potential use in creating new materials, either as a crosslinking agent, a monomer, or a component in supramolecular assemblies, drawing parallels to the applications of N,N'-Methylenebisacrylamide. sigmaaldrich.comalemnis.com

Interactive Table: Common Spectroscopic Data for Methylene-Amide Structures

Technique Typical Observation Significance
1H NMR Signal for -CH2- bridge (approx. 4-5 ppm), N-H protons (variable), -CH3 protons (approx. 2 ppm) Confirms connectivity and local electronic environment
13C NMR Signal for C=O (approx. 170 ppm), -CH2- bridge, -CH3 Confirms carbon skeleton
FT-IR (cm⁻¹) N-H stretch (approx. 3300), C=O stretch (approx. 1650), C-N stretch Identifies key functional groups

Note: Exact values can vary based on solvent and specific molecular structure. fiveable.mescielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3852-14-0

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-(acetamidomethyl)acetamide

InChI

InChI=1S/C5H10N2O2/c1-4(8)6-3-7-5(2)9/h3H2,1-2H3,(H,6,8)(H,7,9)

InChI Key

RRSCVDMNAXVDSV-UHFFFAOYSA-N

SMILES

CC(=O)NCNC(=O)C

Canonical SMILES

CC(=O)NCNC(=O)C

Other CAS No.

3852-14-0

Synonyms

MeCO-Gly psi(NH-CO)NHMe
N,N'-methylenediacetamide
NMDAD

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Methylenediacetamide and Its Analogues

Classical and Established Synthetic Routes to N,N'-Methylenediacetamide

The foundational methods for synthesizing this compound rely on well-established condensation chemistry. These routes are characterized by the direct reaction of fundamental precursors, often under acidic conditions.

Condensation Reactions for this compound Formation

The most traditional and direct method for producing this compound is through the acid-catalyzed condensation reaction between formaldehyde (B43269) and two equivalents of acetamide (B32628). In this reaction, the methylene (B1212753) group from formaldehyde forms a bridge between the nitrogen atoms of the two acetamide molecules, eliminating a molecule of water.

The general reaction is as follows: 2 CH₃CONH₂ (Acetamide) + CH₂O (Formaldehyde) → CH₂(NHCOCH₃)₂ (this compound) + H₂O

Optimization of Precursor Reactivity in this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the reactivity of its precursors, acetamide and formaldehyde. Optimization strategies focus on enhancing the key steps of the reaction mechanism. A plausible mechanism begins with the activation of the formaldehyde's carbonyl group by the acid catalyst, making it more electrophilic. pnu.ac.ir This is followed by a nucleophilic attack from the nitrogen atom of an acetamide molecule to form a hydroxymethylacetamide intermediate. This intermediate is then protonated and eliminates water to form a reactive N-acylimine cation, which is subsequently attacked by a second acetamide molecule to yield the final this compound product after deprotonation. pnu.ac.ir

Several factors can be adjusted to optimize this process:

Catalyst Selection: The strength and type of acid catalyst are critical. While strong mineral acids can be effective, they can also promote side reactions or require harsh conditions for removal.

Temperature Control: Reaction temperature influences the rate of both the desired condensation and potential side reactions. Optimal temperature selection is crucial for maximizing yield. For similar bisamide syntheses, temperatures around 100-130°C have been found to be effective. sharif.edu

Removal of Water: As water is a byproduct, its removal can shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield.

Reagent Purity and Form: The purity of acetamide and the source of formaldehyde (e.g., aqueous formalin versus paraformaldehyde) can impact reaction kinetics and the side-product profile.

Modern and Sustainable Approaches to this compound Synthesis

Recent advancements in chemical synthesis have been driven by the need for more efficient, selective, and environmentally benign processes. These principles have been applied to the synthesis of this compound and its analogues, leading to the development of greener catalytic systems and innovative processing techniques.

Integration of Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical manufacturing. mdpi.comresearchgate.net The synthesis of N,N'-alkylidene bisamides has been a fertile ground for the application of these principles. niscpr.res.inpnu.ac.ir

Key green chemistry strategies applicable to this compound production include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant materials into the final product. The direct condensation of acetamide and formaldehyde is inherently atom-economical, with water being the only byproduct.

Use of Safer Solvents and Solvent-Free Conditions: A significant advancement has been the development of solvent-free reaction protocols. tandfonline.compnu.ac.ir By heating a mixture of the aldehyde, amide, and a solid catalyst, the need for potentially toxic organic solvents is eliminated, reducing waste and simplifying product purification. tandfonline.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Modern methods employ highly efficient and often recyclable catalysts, reducing waste and energy consumption. tandfonline.compnu.ac.ir

Designing for Energy Efficiency: The use of microwave irradiation has been explored as an alternative to conventional heating, which can sometimes reduce reaction times and energy input. niscpr.res.in

Catalytic Methods for Enhanced this compound Yield and Selectivity

A major focus of modern synthetic research has been the development of novel catalysts that improve the yield, selectivity, and environmental profile of bisamide formation. These catalysts are often more effective and milder than traditional strong acids. Research into analogous N,N'-alkylidene bisamide syntheses provides a clear roadmap for improving the production of this compound.

Promising catalytic systems include:

Lewis Acids: Anhydrous zinc chloride (ZnCl₂) and stannic chloride pentahydrate (SnCl₄·5H₂O) have been successfully employed as Lewis acid catalysts, offering good to excellent yields under mild conditions. kuleuven.beasianpubs.org

Heteropoly Acids (HPAs): These are complex inorganic acids that are highly effective, reusable, and environmentally friendly. Phosphotungstic acid and heteropoly-11-tungsto-1-vanadophosphoric acid (HPVAC) supported on natural clay have been used to produce N,N'-alkylidene bisamides in high yields under solvent-free conditions. niscpr.res.intandfonline.com The solid nature of the supported HPA allows for easy recovery and reuse, a key principle of green chemistry. tandfonline.com

Solid Acid Catalysts: To simplify catalyst removal and recycling, various solid acid catalysts have been developed. Saccharin-N-sulfonic acid (SaSA) has been reported as a highly effective, green, solid-acid catalyst for this transformation under solvent-free conditions, leading to high yields in short reaction times. pnu.ac.ir

CatalystCatalyst TypeKey Reaction ConditionsReported Yields (for Analogues)Reference
Phosphotungstic AcidHeteropoly AcidSolvent-free, Thermal or MicrowaveExcellent niscpr.res.in
HPVAC on ClaySupported Heteropoly Acid110°C, Solvent-freeHigh tandfonline.com
Zinc Chloride (ZnCl₂)Lewis Acid2 mol% catalystGood to Excellent kuleuven.be
Saccharin-N-sulfonic acid (SaSA)Solid AcidSolvent-freeHigh pnu.ac.ir
Stannic Chloride PentahydrateLewis AcidSolvent-freeHigh asianpubs.org

Flow Chemistry and Continuous Processing Techniques for this compound

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a traditional batch-wise fashion, offers significant advantages for chemical synthesis. nih.govbeilstein-journals.org Although a specific flow synthesis for this compound has not been detailed in the literature, the principles can be readily applied based on successful flow syntheses of other amides and related condensation products. researchgate.netacs.org

Potential benefits of a continuous flow process for this compound include:

Enhanced Safety: Formaldehyde is a hazardous substance. Flow reactors minimize the volume of hazardous material being reacted at any given moment, significantly improving operational safety.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for precise temperature control and efficient mixing, which can lead to higher yields, better selectivity, and shorter reaction times. nih.gov

Scalability and Automation: Scaling up a flow process is often simpler than for batch reactions, involving running the system for a longer duration or using parallel reactors. The process can be automated for consistent production.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps. A hypothetical flow synthesis of this compound could involve pumping streams of acetamide and formaldehyde with a catalyst through a heated reactor, followed by an in-line purification module (e.g., liquid-liquid extraction or crystallization) to continuously isolate the pure product. acs.org

Process Intensification and Scale-Up Considerations for this compound Manufacturing

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient manufacturing processes compared to traditional batch methods. aiche.org For the industrial-scale manufacturing of this compound, moving beyond conventional large-scale batch reactors to intensified systems offers significant advantages in efficiency, safety, and cost. mdpi.comnumberanalytics.com

Key strategies for process intensification applicable to this compound production include:

Continuous Flow Chemistry : Instead of reacting large quantities in a single vessel, reactants are continuously pumped through a network of tubes or microreactors. acs.org This allows for superior control over reaction parameters like temperature and mixing. For exothermic reactions, such as the condensation of acetamide and formaldehyde, the high surface-area-to-volume ratio of flow reactors enables rapid heat dissipation, preventing dangerous temperature spikes and improving safety. aiche.org

Microreactors : These are small-scale continuous flow reactors with channels in the sub-millimeter range. They offer exceptional heat and mass transfer, which can lead to higher yields, fewer byproducts, and faster reaction times. numberanalytics.com

Scaling up an intensified process often follows a "scale-out" or "numbering-up" approach rather than the traditional "scale-up" of increasing vessel size. energy.gov This involves running multiple intensified units (like microreactors) in parallel to achieve the desired production volume. This modular approach reduces the risks associated with traditional scale-up and allows for more flexible and decentralized manufacturing. numberanalytics.comenergy.gov Overcoming challenges such as handling slurries in continuous systems and the initial capital cost of novel equipment are key hurdles to broader implementation. mdpi.com

Table 3: Comparison of Batch vs. Intensified Process for Amide Synthesis This table presents a conceptual comparison based on established principles of process intensification.

ParameterTraditional Batch ProcessIntensified Flow ProcessPotential Advantage of Intensification
Reactor Size Large (e.g., >1000 L) guidechem.comSmall, often modular (e.g., <1 L microreactors) numberanalytics.comReduced footprint, lower capital cost. numberanalytics.com
Heat Transfer Limited by surface-area-to-volume ratio.Excellent due to high surface-area-to-volume ratio. energy.govEnhanced safety, better temperature control, fewer side reactions.
Mixing Can be inefficient, leading to local concentration gradients.Highly efficient and rapid. energy.govHigher yields, improved product quality.
Safety Large inventory of hazardous materials; risk of thermal runaway. acs.orgSmall reaction volume at any given time. aiche.orgInherently safer process. acs.org
Energy Consumption High, due to heating/cooling large volumes. mdpi.comLower, due to smaller volumes and better heat integration. mdpi.comReduced operating costs, greener process.
Scalability "Scale-Up": Increasing vessel size, which can be risky."Scale-Out": Adding more units in parallel. energy.govMore predictable and flexible scaling.

Advanced Spectroscopic and Structural Elucidation of N,n Methylenediacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N'-Methylenediacetamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.org High-resolution NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Complete Assignment of this compound

While one-dimensional (1D) NMR spectra provide fundamental information, complex molecules like this compound often exhibit overlapping signals that are difficult to interpret. libretexts.org Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. youtube.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would show cross-peaks between the N-H protons and the methylene (B1212753) (CH2) protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that correlates proton signals with directly attached heteronuclei, most commonly ¹³C. sdsu.educolumbia.edu An HSQC spectrum of this compound would display cross-peaks connecting the methylene protons to the methylene carbon and the methyl protons to the methyl carbons. This technique is significantly more sensitive than directly observing the less abundant ¹³C nucleus. libretexts.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. In this compound, HMBC would show correlations between the N-H protons and the carbonyl carbons, as well as between the methylene protons and the carbonyl carbons, providing crucial connectivity information across the amide bonds.

The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
CH₃ ~2.0 ~23 HSQC: Correlates with its own protons. HMBC: Correlates with the carbonyl carbon.
C=O - ~172 HMBC: Correlates with methyl protons, methylene protons, and NH proton.
CH₂ ~4.8 ~50 HSQC: Correlates with its own protons. HMBC: Correlates with the carbonyl carbon. COSY: Correlates with the NH proton.

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Solid-State NMR Investigations for Polymorphic Forms of this compound

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of materials in their solid form. preprints.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy and dipolar couplings, which provide rich structural information. preprints.org

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using ssNMR. Different polymorphic forms of this compound would exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformations. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to narrow the spectral lines, improving resolution. preprints.orgnih.gov By analyzing the chemical shifts and line shapes in the ssNMR spectra, it is possible to identify and characterize different polymorphic forms, providing insights into their molecular arrangements and intermolecular interactions. rsc.orgnih.gov

Vibrational Spectroscopy (FT-IR and Raman) for this compound Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. researchgate.net These techniques are highly sensitive to molecular structure and conformation, making them invaluable for the analysis of this compound. tanta.edu.eg FT-IR and Raman are often complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). sapub.orgthermofisher.com

Detailed Analysis of Characteristic Vibrational Modes of this compound

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the different functional groups present in the molecule. A polyatomic molecule with N atoms has 3N-6 normal modes of vibration (or 3N-5 for a linear molecule). libretexts.org

Table 2: Characteristic Vibrational Modes for this compound

Vibrational Mode Approximate Frequency Range (cm⁻¹) Description
N-H Stretch 3300 - 3100 Stretching of the nitrogen-hydrogen bond in the amide group.
C-H Stretch (CH₃) 3000 - 2850 Symmetric and asymmetric stretching of the carbon-hydrogen bonds in the methyl groups.
C-H Stretch (CH₂) 2950 - 2850 Symmetric and asymmetric stretching of the carbon-hydrogen bonds in the methylene bridge. scialert.net
C=O Stretch (Amide I) 1680 - 1630 Primarily the stretching of the carbonyl double bond, a very strong and characteristic amide band.
N-H Bend (Amide II) 1570 - 1515 A coupled vibration involving N-H bending and C-N stretching.
CH₂ Scissoring 1470 - 1440 Bending vibration of the methylene group. scialert.net

The precise frequencies and intensities of these bands can provide detailed information about the conformation of the molecule and the extent of intermolecular hydrogen bonding. For instance, the position of the N-H and C=O stretching bands is particularly sensitive to hydrogen bonding interactions.

In Situ Vibrational Spectroscopy for Reaction Monitoring of this compound

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need to isolate intermediates or products. frontiersin.org This technique is highly valuable for understanding the reaction mechanisms involved in the synthesis or transformation of this compound.

By placing a probe directly into the reaction vessel, FT-IR or Raman spectra can be continuously collected. This allows for the tracking of the disappearance of reactant peaks and the appearance of product peaks. For the synthesis of this compound, one could monitor the consumption of the starting materials (e.g., acetamide (B32628) and formaldehyde) and the formation of the characteristic amide I and II bands of the product. This provides kinetic data and can help in optimizing reaction conditions such as temperature, pressure, and catalyst concentration. chimicatechnoacta.ru

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. msu.edusavemyexams.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. savemyexams.com For this compound (C₅H₁₀N₂O₂), the monoisotopic mass is 130.074228 Da. chemspider.com HRMS can readily distinguish this from other molecules with the same nominal mass but different elemental formulas. msu.edumdpi.com

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. wikipedia.orglongdom.org In a typical MS/MS experiment, the molecular ion of this compound would first be selected in the mass spectrometer (MS1). This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS2). nationalmaglab.org

The fragmentation pattern obtained from MS/MS provides a "fingerprint" that is characteristic of the molecule's structure. The analysis of these fragments helps to elucidate the connectivity of the atoms within the molecule.

Table 3: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
131.0815 [M+H]⁺ 88.0504 CH₃CN (Acetonitrile) [CH₃CONHCH₂]⁺
131.0815 [M+H]⁺ 74.0606 C₂H₃NO (Acetamide) [CH₃CONH₂ + H]⁺
131.0815 [M+H]⁺ 58.0657 C₃H₅NO (N-vinylacetamide) [CH₃NH₂ + H]⁺

By carefully analyzing the masses of the fragment ions, the fragmentation pathways of this compound can be proposed, further confirming its structure as determined by other spectroscopic methods.

X-ray Diffraction Studies of this compound Crystalline Architectures

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the investigation of crystalline solids, providing profound insights into the atomic and molecular arrangement within a crystal lattice. nih.gov The principles of XRD are governed by Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic array of atoms in a crystal. This technique is indispensable for determining crystal structures, identifying phases, and studying the polymorphic nature of materials. nih.gov

Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism of this compound

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, or powder, of a material. Unlike SC-XRD, which requires a single crystal, PXRD provides information about the bulk material. It is an essential tool for phase identification, assessing the degree of crystallinity, and, crucially, for the study of polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.netresearchgate.net Different polymorphs of a substance can exhibit distinct physical properties. mit.edu

A PXRD analysis of a solid sample of this compound would involve exposing the powder to an X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. By comparing the PXRD pattern of a synthesized batch against a reference pattern (either from a known standard or simulated from single-crystal data), its phase purity can be confirmed.

Furthermore, by subjecting this compound to various crystallization conditions (e.g., different solvents, temperatures, or pressures) and analyzing the products with PXRD, one could screen for the existence of different polymorphs. bwise.kr Each polymorph would produce a unique diffraction pattern.

Table 2: Representative Powder X-ray Diffraction Data. This table illustrates how PXRD data for a crystalline form of this compound would be reported. The data shown are hypothetical and for demonstrative purposes only, as experimental data is not available in the literature.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.42To be determined
15.25.82To be determined
18.84.72To be determined
21.14.21To be determined
23.53.78To be determined
28.93.09To be determined

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation of this compound

Chromatographic and electrophoretic methods are powerful analytical tools for the separation, identification, and quantification of components within a mixture. tcichemicals.com They are fundamental to assessing the purity of chemical compounds by separating the main component from any impurities, which may include starting materials, by-products, or degradation products. gcms.cz

For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be primary methods for purity determination. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given its structure, HPLC is a likely candidate. A typical HPLC method would involve dissolving the sample in a suitable solvent and injecting it onto a column (e.g., a reversed-phase C18 column). ijrpc.com The components of the sample would separate based on their differential partitioning between the mobile phase and the stationary phase, and a detector (such as a UV or mass spectrometry detector) would quantify the eluting peaks. The purity is then calculated based on the relative area of the main peak. chemscene.com

Electrophoretic techniques, such as Capillary Electrophoresis (CE), separate molecules based on their differential migration in an electric field. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating a pseudo-stationary phase that allows for the separation of neutral analytes. While less common for routine purity analysis of small molecules compared to HPLC, CE can offer very high separation efficiency and could be valuable for resolving closely related impurities or potential isomers.

Table 3: Illustrative HPLC Purity Analysis Data. This table demonstrates a potential output for the purity assessment of a this compound sample using HPLC. The values are hypothetical.

Peak IDRetention Time (min)Peak AreaArea %Purity Assessment
Impurity A2.1515,4000.45Impurity
N,N'-MDAA 3.50 3,405,60099.40 Main Component
Impurity B4.825,1200.15Impurity

Reactivity, Mechanistic Investigations, and Reaction Pathways of N,n Methylenediacetamide

Acid-Base Equilibria and Protonation Studies of N,N'-Methylenediacetamide

The acid-base properties of this compound are dictated by the presence of two amide functional groups. Amides are generally very weak bases, and their protonation requires strongly acidic conditions. The basicity of an amide is significantly lower than that of a corresponding amine. This is because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization is lost upon N-protonation, making it energetically unfavorable.

Consequently, protonation of amides occurs preferentially at the more electron-rich carbonyl oxygen atom. masterorganicchemistry.com This O-protonation preserves the resonance stabilization of the amide bond and results in a resonance-stabilized cation. In the case of this compound, protonation would occur on one of the two equivalent carbonyl oxygens.

The presence of two amide groups linked by a methylene (B1212753) spacer is expected to have a slight electron-withdrawing inductive effect on each other, which would further decrease the basicity compared to a simple monofunctional amide like acetamide (B32628).

Table 1: Comparative pKa Values of Conjugate Acids for Related Nitrogen Compounds

CompoundStructureFunctional GrouppKa of Conjugate Acid (BH+)
MethylamineCH₃NH₂Primary Amine~10.6
AcetamideCH₃CONH₂Primary Amide~ -0.5
N-MethylacetamideCH₃CONHCH₃Secondary Amide~ -0.3
This compound (CH₃CONH)₂CH₂Bis-amideEstimated to be < 0

Data is approximate and compiled from various sources for illustrative purposes. alfa-chemistry.comut.eeorganicchemistrydata.org

Hydrolysis and Solvolysis Reactions of this compound: Kinetic and Mechanistic Aspects

This compound, like other amides, can undergo hydrolysis to yield its constituent components. This reaction, however, is generally slow and requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. chemistrysteps.com The products of complete hydrolysis would be formaldehyde (B43269) and acetamide, with the acetamide being further hydrolyzed to acetic acid and ammonia (B1221849) (or their respective conjugate base/acid forms depending on the pH).

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the amide's carbonyl oxygen. masterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of the nitrogen-containing portion as a leaving group. For this compound, this would lead to the cleavage of one of the C-N bonds, releasing acetamide and forming an N-acylimminium intermediate, which would rapidly hydrolyze to formaldehyde and another molecule of acetamide.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion directly attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion. Since the amide anion is a very poor leaving group, this step is the rate-determining step and is generally very slow. The reaction would yield acetate (B1210297) and an N-acetylaminomethanide anion, which would be immediately protonated by the solvent. This process would need to occur for both amide groups to achieve complete hydrolysis.

Solvolysis: Solvolysis is a more general term for reactions where the solvent acts as the nucleophile. chemistrysteps.com In addition to hydrolysis (with water), this compound could undergo alcoholysis in the presence of an alcohol and a catalyst. For example, alcoholysis in methanol (B129727) could potentially yield methyl acetate and formaldehyde. The mechanism would be analogous to hydrolysis.

Coordination Chemistry of this compound as a Ligand with Metal Centers

N,N'-Alkylidene bisamides can function as ligands in coordination chemistry. rsc.org this compound possesses two carbonyl oxygen atoms and two nitrogen atoms, all with lone pairs of electrons, making it a potential multidentate ligand.

While specific, structurally characterized examples of metal complexes containing this compound as a ligand are not extensively documented in dedicated studies, their synthesis can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govua.es The general procedure often involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., halides, acetates, or perchlorates) and allowing the complex to crystallize, sometimes with gentle heating to facilitate the reaction. nih.govscirp.org

This compound can exhibit several coordination modes:

Monodentate: It could coordinate to a metal center through one of its carbonyl oxygen atoms.

Bidentate Chelating: It could coordinate to a single metal center through both carbonyl oxygen atoms, forming a stable six-membered chelate ring. This is often a favored coordination mode for ligands with flexible linkers. libretexts.org

Bidentate Bridging: It could bridge two different metal centers, with each carbonyl oxygen coordinating to a different metal. This can lead to the formation of coordination polymers. mdpi.com

Coordination through the amide nitrogen atoms is highly unlikely due to the delocalization of their lone pairs into the carbonyl groups, which significantly reduces their donor ability.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsResulting Structure
MonodentateOne carbonyl oxygenSimple complex
Bidentate ChelatingTwo carbonyl oxygens (to one metal)6-membered chelate ring
Bidentate BridgingTwo carbonyl oxygens (to two metals)Dinuclear complex or coordination polymer

The formation and stability of metal complexes are governed by both electronic and steric factors of the ligand. tcichemicals.com

Electronic Influences: this compound is a neutral ligand. The carbonyl oxygen atoms are considered "hard" donors according to Hard and Soft Acids and Bases (HSAB) theory. Therefore, it is expected to form more stable complexes with hard metal ions, such as alkali metals, alkaline earth metals, and early transition metals in high oxidation states (e.g., Ti⁴⁺, Zr⁴⁺, Cr³⁺), as well as with borderline acids like Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺.

Steric Influences: Compared to many other N-donor or O-donor ligands, this compound is sterically unassuming. The primary steric bulk comes from the two terminal methyl groups. The key structural feature is the flexible methylene (-CH₂-) bridge separating the two acetamide units. This flexibility allows the ligand to adapt its "bite angle" (the O-M-O angle in a chelate) to suit the geometric preferences of different metal ions. diva-portal.org This contrasts with more rigid bidentate ligands that impose a fixed geometry. This conformational flexibility could allow it to form stable six-membered chelate rings without introducing significant ring strain.

Synthesis and Structural Characterization of this compound-Metal Complexes

This compound as a Building Block in Organic Transformations

N,N'-alkylidene bisamides are recognized for their utility in organic synthesis. sciencepublishinggroup.comsharif.edu They can serve as stable, crystalline sources for reactive N-acylimines, which are valuable intermediates.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. cem.com The synthesis of N-heterocycles often relies on cyclocondensation reactions. semanticscholar.org this compound is a particularly interesting building block for heterocyclic synthesis because it contains a preformed N-C-N fragment, which is a key structural motif in many important heterocycles like pyrimidines and imidazoles. wikilectures.eu

A prominent potential application is in the synthesis of pyrimidine (B1678525) derivatives. The classical synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a molecule containing an N-C-N unit, such as an amidine. This compound can serve as a synthetic equivalent of N,N'-methanediamine. In a reaction with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester, under acidic or basic catalysis, this compound could undergo a cyclocondensation reaction to form a dihydropyrimidine (B8664642) ring, which could then be oxidized to the aromatic pyrimidine. organic-chemistry.org This approach offers a direct route to incorporating the C2 carbon and both N1 and N3 nitrogens of the pyrimidine ring.

Table 3: Exemplary Role of this compound in Heterocyclic Synthesis

Target HeterocycleReactant PartnerProposed Reaction
Pyrimidine1,3-Dicarbonyl Compound (e.g., Acetylacetone)Cyclocondensation

Amide Functional Group Transformations of this compound

The reactivity of this compound is primarily centered around the transformations of its two amide functional groups. As with simpler amides, these groups can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide (C-N) bonds. pearson.comlookchem.com Given the structure of this compound, which contains two acetamide units linked by a methylene bridge, these transformations can lead to several products depending on the reaction conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, typically in the presence of a strong acid like hydrochloric acid (HCl) and heat, the amide groups of this compound are expected to undergo hydrolysis. masterorganicchemistry.com The general mechanism for acid-catalyzed amide hydrolysis involves the initial protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comlibretexts.org

The reaction proceeds through a tetrahedral intermediate. Subsequently, proton transfer to the nitrogen atom makes it a better leaving group (an amine or ammonia). libretexts.org The carbonyl double bond reforms, leading to the expulsion of the leaving group and the formation of a carboxylic acid. masterorganicchemistry.com For this compound, this process would cleave the C-N bonds, ultimately yielding acetic acid and formaldehyde-amine intermediates, which would further hydrolyze to formaldehyde and ammonium (B1175870) salts under the acidic conditions. chemrxiv.org

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide (NaOH), and heat, this compound can also be hydrolyzed. The mechanism for base-promoted amide hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. The reformation of the carbonyl double bond results in the elimination of the amide anion as the leaving group. This is followed by an acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid. youtube.comlibretexts.org The final products upon workup are a carboxylate salt and an amine or ammonia. chemrxiv.org

For this compound, base-catalyzed hydrolysis would be expected to yield sodium acetate and formaldehyde-amine species that would decompose to formaldehyde and ammonia. The reaction is driven towards completion because the final deprotonation step to form the carboxylate salt is essentially irreversible. libretexts.org

The expected products from the complete hydrolysis of this compound are outlined in the table below.

ReactantConditionExpected Products
This compoundAcidic Hydrolysis (e.g., H₃O⁺, heat)Acetic Acid, Formaldehyde, Ammonium ion (e.g., NH₄⁺)
This compoundBasic Hydrolysis (e.g., NaOH, heat)Acetate (e.g., CH₃COONa), Formaldehyde, Ammonia (NH₃)

This table presents the expected final products based on general mechanisms of amide hydrolysis. chemrxiv.org

Investigation of Reaction Mechanisms Involving this compound via Isotopic Labeling and Kinetic Studies

To fully elucidate the reaction pathways and rate-determining steps for the transformations of this compound, detailed mechanistic investigations employing techniques such as isotopic labeling and kinetic studies are essential.

Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. Current time information in Durgapur, IN. By substituting an atom in a reactant molecule with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), the position of that atom in the products can be determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Current time information in Durgapur, IN.

In the context of this compound hydrolysis, an ¹⁸O-labeling experiment could provide definitive evidence for the mechanism. For example, if the hydrolysis is carried out in ¹⁸O-labeled water (H₂¹⁸O), the position of the ¹⁸O label in the resulting acetic acid product would confirm the source of the oxygen atom. If the mechanism proceeds via nucleophilic acyl substitution, the ¹⁸O from the water will be incorporated into the carboxyl group of the acetic acid, which can be detected by mass spectrometry. researchgate.net This methodology has been used to determine the mechanism for the hydrolysis of various other amides. uregina.ca Similarly, labeling the nitrogen atoms (¹⁵N) or specific carbon atoms (¹³C) in this compound could provide further insights into the bond cleavage steps and the fate of the molecule's fragments.

Kinetic Studies

Kinetic studies involve measuring reaction rates under various conditions to determine the reaction's rate law, rate constant, and activation energy. mdpi.comlibretexts.org The rate law describes the mathematical relationship between the reaction rate and the concentration of the reactants, providing insight into which molecules are involved in the rate-determining step of the reaction. wordpress.com

For the hydrolysis of this compound, a kinetic study would typically involve monitoring the concentration of the reactant or a product over time at a constant temperature. nagwa.com By varying the initial concentrations of this compound and the catalyst (acid or base), the order of the reaction with respect to each component can be determined. wordpress.com

For instance, the rate law for the acid-catalyzed hydrolysis might be found to be: Rate = k[this compound]ᵐ[H⁺]ⁿ

A hypothetical dataset for a kinetic experiment might look like the following:

Time (minutes)[this compound] (mol/L)
00.100
100.085
200.072
300.061
400.052
500.044

This table illustrates the type of data collected to determine reaction order and rate constants. nagwa.com

By analyzing such data, for example by plotting concentration versus time, a rate law can be established. Furthermore, conducting these experiments at different temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation, which provides information about the energy barrier of the reaction. mdpi.com These kinetic parameters are crucial for understanding the reaction mechanism at a molecular level and for optimizing reaction conditions.

Theoretical and Computational Chemistry Applied to N,n Methylenediacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N,N'-Methylenediacetamide

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules. tandfonline.com These calculations can predict a wide range of properties, including molecular geometries, energies, and reactivity indices.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying the conformational landscape of molecules like this compound. mdpi.com

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bonds of the amide groups. This rotation leads to various spatial arrangements known as conformers, each with a distinct energy. DFT calculations can be used to perform a systematic search of the potential energy surface by varying key dihedral angles to identify stable conformers (local minima). scielo.br For each potential conformer, the geometry is optimized to find the lowest energy structure, and the absence of imaginary frequencies in the subsequent vibrational analysis confirms it as a true minimum. preprints.org

While specific DFT studies on this compound are not prevalent in the surveyed literature, the methodology is well-established for analogous amide-containing molecules. nih.govnih.gov For example, studies on other di-substituted amides reveal that the interplay of steric hindrance and intramolecular hydrogen bonding dictates the most stable conformations. mdpi.comnih.gov A theoretical study on this compound would similarly explore different orientations of the two acetamide (B32628) groups relative to each other.

Table 1: Illustrative Potential Conformers of this compound for DFT Analysis This table illustrates the types of conformers that would be investigated in a typical DFT study. The relative energies would be calculated to determine their stability.

Conformer DescriptionKey Dihedral Angles to VaryExpected Stability Factors
Trans-TransRotation around both C-N bondsPotentially lower steric hindrance
Trans-CisRotation around one C-N bondMay allow for specific intramolecular interactions
Cis-CisRotation around both C-N bondsLikely higher in energy due to steric clash
Folded/ExtendedOrientation of the entire moleculeGoverned by weak intramolecular forces

Computational spectroscopy is a vital tool for interpreting experimental data and identifying molecular structures. numberanalytics.com DFT calculations can accurately predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. chemrxiv.orgq-chem.com

Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. utdallas.edu DFT calculations, after an initial geometry optimization, can compute the harmonic vibrational frequencies and their corresponding intensities. q-chem.com These calculated frequencies often require scaling to correct for approximations in the theoretical model and to better match experimental data. aip.org For this compound, key vibrational modes would include the C=O stretching (Amide I band), N-H bending and C-N stretching (Amide II band), and CH₃ group vibrations. nih.gov Comparing the computed spectrum with an experimental one can confirm the molecule's structure and conformational state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. q-chem.com Quantum chemical methods can calculate nuclear shielding constants, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). q-chem.com For this compound, calculations would predict the ¹H and ¹³C chemical shifts for the methylene (B1212753) bridge protons, the methyl protons, the amide protons, and the carbonyl carbons. The presence of different conformers can lead to distinct sets of NMR signals, and computational predictions can help assign these signals. scielo.br Machine learning and molecular dynamics are increasingly combined with DFT to refine these predictions by accounting for thermal effects and conformational flexibility. chemrxiv.orgfrontiersin.org

Table 2: Typical Computationally Predicted Spectroscopic Data for an Amide Structure This table shows the type of data generated from computational spectroscopy. Specific values for this compound would require dedicated calculations.

Spectroscopy TypeParameter PredictedTypical Region/Value for AmidesInformation Gained for this compound
IR Amide I (C=O stretch)~1650 cm⁻¹Confirms presence of amide carbonyl group. rsc.org
Amide II (N-H bend)~1550 cm⁻¹Confirms secondary amide structure.
C-H stretch (methyl)~2950 cm⁻¹Identifies methyl groups.
¹H NMR N-H proton7.5 - 8.5 ppmChemical environment of the amide proton.
α-CH₂ proton4.0 - 4.5 ppmEnvironment of the central methylene bridge.
CH₃ proton2.0 - 2.2 ppmChemical environment of the methyl groups.
¹³C NMR C=O carbon170 - 175 ppmElectronic state of the carbonyl carbon.
α-CH₂ carbon40 - 50 ppmElectronic state of the methylene carbon.
CH₃ carbon20 - 25 ppmElectronic state of the methyl carbons.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sciencegate.app A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sciencegate.app DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. irjweb.comfigshare.com

Table 3: Illustrative Frontier Molecular Orbital (FMO) Data This table represents the output of an FMO analysis. The values are conceptual and would need to be calculated specifically for this compound.

ParameterDefinitionSignificance for this compound
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity). researchgate.net
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity). researchgate.net
HOMO-LUMO Gap (ΔE) ΔE = E(LUMO) - E(HOMO)Correlates with chemical reactivity and kinetic stability. irjweb.com
Chemical Potential (μ) μ = (E(HOMO) + E(LUMO)) / 2Measures the tendency of electrons to escape. irjweb.com
Chemical Hardness (η) η = (E(LUMO) - E(HOMO)) / 2Measures resistance to change in electron distribution. irjweb.com

Prediction of Spectroscopic Parameters (NMR, IR) for this compound

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. uva.nl By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into processes like solvation and self-assembly. uva.nlresearchgate.net

Solvation plays a critical role in chemical and biological processes. MD simulations can model the behavior of a solute, such as this compound, in a solvent like water, providing detailed information about solute-solvent interactions. nih.gov The amide group is a useful model for the peptide bond, and understanding its interactions with water is key to understanding protein solvation. uva.nlscispace.com

In a simulation, a single this compound molecule would be placed in a box of solvent molecules (e.g., water). The simulation would track the trajectories of all atoms, revealing how solvent molecules arrange themselves around the solute. Key analyses include calculating radial distribution functions (RDFs) to determine the average distance and coordination number of solvent molecules around specific atoms of the solute, such as the carbonyl oxygens and amide hydrogens. scispace.comrsc.org These simulations can quantify the strength and lifetime of hydrogen bonds between the amide and water molecules, providing a molecular-level understanding of its solubility and interactions. rsc.orgresearchgate.net Studies on similar amides like N-methylacetamide (NMA) have used MD simulations to explore these very interactions in detail. uva.nlresearchgate.net

Molecules containing amide groups are known to self-assemble into larger ordered structures through non-covalent interactions, primarily hydrogen bonding. pnas.org MD simulations are well-suited to investigate the initial stages of aggregation and the stability of the resulting assemblies.

To study the self-assembly of this compound, multiple solute molecules would be simulated in a solvent box at a given concentration. The simulation would show whether the molecules tend to remain dispersed or aggregate. acs.org If aggregation occurs, the simulations can reveal the structure of the resulting clusters, identifying the specific intermolecular interactions (e.g., N-H···O=C hydrogen bonds, hydrophobic interactions between methyl groups) that drive the assembly process. nih.govnih.gov While specific studies on this compound aggregation are limited, research on other diacetamide-containing molecules has shown they can form aggregates like reverse micelles in nonpolar solvents, and similar principles would govern the behavior of this compound. researchgate.netrsc.org

Solvation Dynamics and Intermolecular Interactions of this compound

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

Reaction pathway modeling for a compound like this compound would typically commence with the use of Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnumberanalytics.com Researchers would employ various DFT functionals, such as B3LYP, B3PW91, and CAM-B3LYP, often in conjunction with Pople or other suitable basis sets, to accurately model the molecule's geometry and electronic properties. mdpi.com

A primary focus of such a study would be the elucidation of decomposition mechanisms. For this compound, a plausible reaction pathway could involve a six-membered transition state, a common mechanism for the thermal decomposition of related compounds. mdpi.com This mechanism would involve the transfer of a hydrogen atom and the subsequent cleavage of bonds to form more stable products.

The process of modeling this reaction pathway involves several key steps:

Optimization of Reactant Geometry: The three-dimensional structure of this compound would be computationally optimized to find its most stable conformation (lowest energy state).

Identification of Transition States: A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. numberanalytics.comnumberanalytics.com Computational algorithms are used to locate this saddle point on the potential energy surface. For this compound, this would be the six-membered ring structure hypothesized for its decomposition. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is identified, IRC calculations are performed to confirm that the transition state correctly connects the reactant (this compound) to the desired products of the reaction. researchgate.net

Calculation of Thermodynamic and Kinetic Parameters: From the computed energies of the reactant, transition state, and products, key parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. numberanalytics.com These parameters are crucial for understanding the feasibility and rate of the reaction.

Natural Bond Orbital (NBO) analysis would likely be employed to understand the delocalization of the nitrogen lone-pair electrons and their influence on the reaction mechanism. mdpi.com

Below is a table illustrating the types of data that would be generated from a computational study on the decomposition of this compound, based on findings for similar diacetamides. mdpi.com

ParameterDescriptionHypothetical Value (Illustrative)
Activation Energy (Ea) The minimum energy required to initiate the decomposition reaction.150 - 200 kJ/mol
Enthalpy of Activation (ΔH‡) The change in enthalpy in going from the reactant to the transition state.145 - 195 kJ/mol
Entropy of Activation (ΔS‡) The change in entropy when the reactant is converted to the transition state.-50 to -100 J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡) The change in Gibbs free energy from the reactant to the transition state, which determines the reaction rate.160 - 230 kJ/mol
Key Transition State Bond Distances The lengths of bonds being formed and broken in the six-membered transition state.C-H: ~1.5 Å, N-C: ~1.6 Å

This table is illustrative and based on typical values for similar reactions; it does not represent experimentally verified data for this compound.

Machine Learning and AI Applications in Predicting this compound Behavior

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry to predict molecular properties and behaviors, often circumventing the need for time-consuming and computationally expensive quantum mechanical calculations. research.googlenih.gov While specific ML models developed for this compound are not documented in the literature, the established methodologies can be readily applied to this compound.

The core principle involves training an ML model on a large dataset of molecules with known properties. researchgate.net Once trained, the model can make predictions for new, uncharacterized molecules like this compound. The process typically involves:

Molecular Representation: The molecule is converted into a machine-readable format. Common representations include Simplified Molecular Input Line Entry System (SMILES) strings, molecular fingerprints, or graph-based representations where atoms are nodes and bonds are edges. researchgate.net

Model Selection and Training: Various ML algorithms can be employed, such as feed-forward neural networks (FNN), graph neural networks (GNNs), or random forests. researchgate.netnih.gov The model is trained on a dataset where the molecular representations are mapped to their corresponding properties. For chemical applications, datasets like QM9 are often used for training. research.googleresearchgate.net

Property Prediction: The trained model can then be used to predict a wide range of properties for this compound.

For this compound, ML and AI could be used to predict several key characteristics:

Physicochemical Properties: This includes properties like boiling point, melting point, vapor pressure, and solubility. arxiv.org

Spectroscopic Properties: Predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N) can aid in structural elucidation. nih.gov

Quantum Chemical Properties: ML models can rapidly predict energies, enthalpies, and electronic properties that would otherwise require intensive DFT calculations. research.google

Reactivity and Stability: AI can be trained to predict the outcomes of reactions or the stability of a compound under various conditions. chemrxiv.org

Below is a table outlining potential AI and ML applications for predicting the behavior of this compound.

Predicted PropertyMachine Learning ModelInput RepresentationPotential Application
Boiling Point Random Forest / Gradient BoostingMolecular Descriptors from SMILESMaterial handling and process design
¹³C NMR Chemical Shifts Graph Neural Network (GNN)Molecular GraphStructural verification
Atomization Energy Feed-Forward Neural Network (FNN)SMILES-based featuresThermodynamic stability assessment
Reaction Outcome Prediction Deep Learning Models (e.g., RNN)SMILES strings of reactantsExploring synthetic pathways

This table is illustrative of the general capabilities of ML in chemistry and does not represent existing models for this compound.

The development of these predictive models relies heavily on the availability of large, high-quality datasets for training. researchgate.net As more chemical data becomes available, the accuracy and applicability of ML and AI in characterizing specific compounds like this compound will undoubtedly increase.

Advanced Applications of N,n Methylenediacetamide in Materials Science and Green Engineering

N,N'-Methylenediacetamide as a Precursor for Polymeric Materials

A thorough review of scientific databases indicates a notable absence of research focused on the use of this compound as a primary precursor for the synthesis of polymeric materials. While related compounds are prevalent in polymer science, the specific polymerization of this compound and the characterization of resulting polymers are not documented in available literature.

Contribution of this compound Moieties to Polymer Cross-linking and Network Formation

The contribution of this compound moieties to polymer cross-linking and network formation remains a hypothetical concept due to the lack of experimental data. In contrast, the vinyl groups in the related molecule, N,N'-methylenebisacrylamide (MBAm), readily participate in polymerization and cross-linking, a property that is extensively utilized in the formation of polyacrylamide gels. atamanchemicals.com However, similar studies involving this compound are not found in the current body of scientific research. The potential for the methylene (B1212753) bridge and amide groups of this compound to participate in cross-linking reactions has not been investigated.

This compound in Supramolecular Chemistry and Crystal Engineering

The application of this compound in the fields of supramolecular chemistry and crystal engineering is another area where specific research is wanting. The design of complex, self-assembling systems relies on predictable intermolecular interactions, and while the amide groups of this compound could theoretically participate in hydrogen bonding, dedicated studies on this compound are not available.

Design and Characterization of this compound-Based Hydrogen-Bonded Frameworks

There are no published research articles that focus on the design, synthesis, or characterization of hydrogen-bonded frameworks specifically utilizing this compound as the building block. The principles of crystal engineering involve the design of crystalline architectures with desired properties, often through the use of specific intermolecular interactions like hydrogen bonds. ias.ac.inias.ac.in However, the application of these principles to this compound has not been reported.

Synthesis and Exploration of N,n Methylenediacetamide Derivatives and Analogues

Systematic Synthesis of Substituted N,N'-Methylenediacetamide Derivatives

The synthesis of derivatives from the this compound core primarily involves reactions targeting the nitrogen atoms of the amide groups and modifications of the connecting methylene (B1212753) bridge.

The N-H protons of the secondary amide groups in this compound are amenable to substitution through N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for creating tertiary amides and imides, respectively. derpharmachemica.com

N-Alkylation: This process involves the substitution of the amide proton with an alkyl group. For this compound, this would convert the secondary amide functionalities into tertiary amides. The reaction typically requires the deprotonation of the amide with a strong base, such as sodium hydride (NaH), to form the corresponding amide anion. derpharmachemica.com This anion then acts as a nucleophile, attacking an electrophilic alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base and solvent is crucial, as the amide group's reactivity is influenced by the stability of the anion. derpharmachemica.com Microwave-assisted methods have also been developed for N-alkylation, sometimes proving successful where traditional methods fail. derpharmachemica.com Palladium has also emerged as an effective catalyst for N-alkylation of amines, operating under mild conditions with high selectivity. rsc.org

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, converting the secondary amide into an imide. N-acylation is a key reaction for producing important chemical precursors and pharmaceuticals. orientjchem.org Common acylating agents include acyl chlorides and acid anhydrides. The reaction can be performed under catalyst-free conditions, for example, by reacting the amine with acetic anhydride (B1165640), often with excellent yields and short reaction times. orientjchem.org In other cases, particularly with primary amides, the reaction can be catalyzed by sulfuric acid. rsc.org For this compound, N-acylation would lead to the formation of N,N'-methylenebis(N-acylacetamide) derivatives.

The following table illustrates potential derivatives synthesized through these methods.

Reaction Type Reagent Example Product Name Product Structure
N-Alkylation (Monomethylation)Methyl Iodide (CH₃I)N-methyl-N'-(acetamidomethyl)acetamideCH₃C(O)N(CH₃)CH₂NHC(O)CH₃
N-Alkylation (Dimethylation)Methyl Iodide (CH₃I) in excessN,N'-dimethyl-N,N'-methylenediacetamideCH₃C(O)N(CH₃)CH₂N(CH₃)C(O)CH₃
N-Alkylation (Dibenzylation)Benzyl Bromide (BnBr) in excessN,N'-dibenzyl-N,N'-methylenediacetamideCH₃C(O)N(Bn)CH₂N(Bn)C(O)CH₃
N-Acylation (Diacetylation)Acetic Anhydride ((CH₃CO)₂O)N,N'-methylenebis(N-acetylacetamide)CH₃C(O)N(C(O)CH₃)CH₂N(C(O)CH₃)C(O)CH₃
N-Acylation (Dibenzoylation)Benzoyl Chloride (PhCOCl)N,N'-methylenebis(N-benzoylacetamide)CH₃C(O)N(C(O)Ph)CH₂N(C(O)Ph)C(O)CH₃

Variations can include:

Homologation: Insertion of additional methylene units to form ethylidene (—CH(CH₃)—), propylidene (—CH(CH₂CH₃)—), or longer alkylene chains. These modifications would alter the distance and relative orientation of the two amide groups.

Substitution: Replacing the hydrogen atoms on the methylene carbon with alkyl or aryl groups. For example, a diphenylmethylene bridge (—C(Ph)₂—) would introduce significant steric bulk and electronic effects from the phenyl rings.

Incorporation into Rings: The bridging unit could be part of a cyclic system. For instance, a cyclopropylidene or cyclohexylidene bridge would impose rigid conformational constraints on the molecule.

The synthesis of such analogues would typically start from a different diamine precursor or involve the reaction of acetamide (B32628) with a different aldehyde or ketone in place of formaldehyde (B43269).

The table below outlines some hypothetical analogues based on methylene bridge variations.

Bridge Variation Bridge Structure Analogue Name Analogue Structure
Ethylidene Bridge—CH(CH₃)—N,N'-Ethylidenediacetamide(CH₃C(O)NH)₂CHCH₃
Propylidene Bridge—CH(CH₂CH₃)—N,N'-Propylidenediacetamide(CH₃C(O)NH)₂CHCH₂CH₃
Isopropylidene Bridge—C(CH₃)₂—N,N'-Isopropylidenediacetamide(CH₃C(O)NH)₂C(CH₃)₂
Diphenylmethylene Bridge—C(Ph)₂—N,N'-Diphenylmethylenediacetamide(CH₃C(O)NH)₂C(Ph)₂

N-Alkylation and N-Acylation of this compound

Structure-Reactivity Relationship (SRR) Studies of this compound Analogues

Structure-Reactivity Relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity. numberanalytics.com For this compound analogues, SRR studies would focus on how substitutions on the nitrogen atoms and modifications to the central bridge affect the chemical properties of the molecule.

The reactivity of these analogues is primarily governed by:

Electronic Effects: Substituents on the nitrogen atoms can significantly alter the electronic environment. N-alkylation increases electron density on the nitrogen, potentially enhancing its basicity and nucleophilicity compared to the parent amide. Conversely, N-acylation introduces an electron-withdrawing acyl group, which delocalizes the nitrogen's lone pair across two carbonyl groups, drastically reducing basicity and nucleophilicity.

Steric Effects: The size of the substituents on the nitrogen atoms or on the methylene bridge can hinder the approach of reactants. For instance, bulky N-alkyl groups could slow down reactions at the nearby carbonyl carbons due to steric hindrance. Similarly, bulky groups on the bridge could restrict conformational freedom. The Thorpe-Ingold effect suggests that introducing substituents can alter bond angles and bring reactive centers closer, potentially accelerating intramolecular reactions. rsc.org

Conformational Effects: The length and rigidity of the bridge connecting the two amide groups dictate their spatial relationship. A short, rigid bridge would hold the amide groups in a fixed orientation, which could be exploited for pre-organizing binding sites in host-guest chemistry. A longer, more flexible bridge would allow the amide groups to adopt a wider range of conformations.

The following table summarizes predicted reactivity trends.

Derivative Family Structural Modification Predicted Effect on Reactivity
N-Alkyl DerivativesAddition of alkyl groups (e.g., -CH₃, -CH₂Ph) to nitrogen.Increased nucleophilicity of nitrogen; potential for increased steric hindrance at the carbonyl group.
N-Acyl DerivativesAddition of acyl groups (e.g., -C(O)CH₃) to nitrogen, forming imides.Decreased nucleophilicity and basicity of nitrogen; increased acidity of α-protons on the acyl group.
Long-Bridge AnaloguesLengthening the alkyl bridge (e.g., ethylidene, propylidene).Increased conformational flexibility; altered spatial relationship between the two amide functional groups.
Substituted-Bridge AnaloguesIntroducing substituents on the bridge (e.g., phenyl groups).Introduction of steric bulk and electronic effects (e.g., π-stacking); restricted rotation around the bridge.

Comparative Analysis of Chemical Behavior Across this compound Derivative Families

By categorizing the derivatives of this compound into families based on their structural modifications, a comparative analysis of their chemical behavior can be conducted. The primary families are the N-alkyl derivatives, N-acyl derivatives, and bridge-modified analogues.

Basicity and Nucleophilicity: The N-alkyl family will exhibit higher basicity and nucleophilicity at the nitrogen atoms compared to the parent compound. In contrast, the N-acyl family will be significantly less basic, with the nitrogen lone pair being delocalized over two carbonyl groups. The bridge-modified analogues would likely have basicity similar to the parent compound, unless the bridge substituents have strong electronic effects.

Hydrolytic Stability: The imide linkages in the N-acyl family are generally more susceptible to hydrolysis, particularly under basic conditions, than the tertiary amide linkages in the N-alkyl family. The stability of the amide bond is a key feature of these compounds.

Solubility: N-alkylation with small alkyl groups may increase solubility in less polar organic solvents. Introducing large, hydrophobic groups (e.g., benzyl) would decrease water solubility. N-acylation could also affect solubility depending on the nature of the acyl group.

Hydrogen Bonding: this compound itself can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The N-alkyl and N-acyl derivatives lose their N-H donor capability, which will significantly alter their intermolecular interactions and physical properties like boiling point and crystal packing.

Property N-Alkyl Derivatives N-Acyl Derivatives (Imides) Bridge-Modified Analogues
Nitrogen Basicity IncreasedSignificantly DecreasedLargely Unchanged (unless bridge has electronic effects)
Hydrogen Bond Donating Ability LostLostRetained
Hydrolytic Stability Generally high (tertiary amide)Lower (imide)High (secondary amide)
Conformational Freedom Rotation around N-C(O) bond may be more hindered.Rotation may be restricted due to planar imide structure.Highly dependent on bridge structure (flexible vs. rigid).

Rational Design and Synthesis of this compound-Derived Scaffolds for Novel Chemical Functions

Rational design involves creating molecules with specific, predetermined functions by carefully planning their structure. rsc.orgfrontiersin.org The this compound framework serves as an excellent starting point, or scaffold, for building more complex molecular architectures. researchgate.net Its simple, well-defined structure featuring two modifiable amide units makes it a versatile platform.

Potential applications for rationally designed scaffolds include:

Bidentate Ligands: The two carbonyl oxygens or, after modification, other donor atoms can act as a bidentate chelating agent for metal ions. By varying the length and nature of the bridge, the "bite angle" and coordination properties can be precisely tuned for applications in catalysis or materials science.

Macrocycles and Cages: The two nitrogen atoms can be linked together by another chemical bridge, leading to the formation of macrocyclic structures. This can be achieved by synthesizing a derivative with reactive handles on the N-substituents (e.g., N,N'-di(allyl)-N,N'-methylenediacetamide) and then performing a ring-closing metathesis reaction. Such macrocycles could function as host molecules for specific guests.

Polymers and Materials: The this compound unit can be incorporated into polymer backbones. For example, if derivatives are synthesized with polymerizable groups (e.g., vinyl groups) on the N-substituents, they could be polymerized to create materials with regularly spaced amide functionalities, potentially useful as functional polymers or hydrogels. frontiersin.org

Pro-drugs and Bioconjugates: By attaching bioactive molecules to the this compound scaffold via cleavable linkers, the system could be designed as a pro-drug delivery vehicle. The scaffold allows for the attachment of two molecules, potentially two different drugs, for combination therapy.

The synthesis of these advanced scaffolds would rely on multi-step synthetic sequences, building upon the fundamental N-alkylation and N-acylation reactions discussed previously. beilstein-journals.orgnih.gov

Environmental and Sustainable Chemistry Perspectives of N,n Methylenediacetamide

Atom Economy and E-Factor Analysis for N,N'-Methylenediacetamide Synthetic Routes

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjst.go.jp It is a core principle of green chemistry, as a higher atom economy signifies less waste generation. wikipedia.org The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. chemicalbook.com

A plausible synthesis route for this compound involves the reaction of two equivalents of Acetamide (B32628) with one equivalent of Formaldehyde (B43269). chemicalbook.com

Reaction: 2 CH₃CONH₂ (Acetamide) + CH₂O (Formaldehyde) → C₅H₁₀N₂O₂ (this compound) + H₂O (Water)

Table 2: Hypothetical Atom Economy Calculation for this compound Synthesis

Reactant/Product Chemical Formula Molecular Weight ( g/mol ) Moles in Reaction Total Mass ( g/mol )
Acetamide CH₃CONH₂ 59.07 2 118.14
Formaldehyde CH₂O 30.03 1 30.03
Total Reactants 148.17
This compound C₅H₁₀N₂O₂ 130.14 1 130.14

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (130.14 / 148.17) x 100 ≈ 87.83%

This calculation indicates that, even under ideal conditions with 100% yield, a significant portion of the reactant mass is incorporated into the desired product, this compound. The only byproduct in this theoretical reaction is water.

The E-Factor (Environmental Factor) provides a more comprehensive measure of waste by relating the mass of waste produced to the mass of the desired product. guidechem.comchemspider.com It accounts for solvent losses, unreacted reagents, and byproducts. guidechem.com The ideal E-factor is 0. guidechem.com The calculation is: E-Factor = Total Mass of Waste / Total Mass of Product. guidechem.com Unlike atom economy, the E-factor is an experimental value that reflects the actual process efficiency.

Table 3: Typical E-Factors in the Chemical Industry

Industry Sector E-Factor Range
Oil Refining < 0.1
Bulk Chemicals < 1 - 5
Fine Chemicals 5 - 50
Pharmaceuticals 25 - >100

Source: Data compiled from multiple sources. chemspider.comdelamine.com

For the synthesis of this compound, the E-factor would depend on the actual yield, the solvent used (if any) and its recyclability, and any waste generated during product purification.

Waste Minimization and Byproduct Management in this compound Chemistry

Waste minimization is a key aspect of sustainable chemical manufacturing, aiming to reduce the environmental impact and improve economic efficiency. researchgate.netrsc.org Strategies for minimizing waste in the synthesis of this compound would focus on optimizing the reaction conditions and managing any byproducts effectively.

Waste Minimization Strategies:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time can maximize the yield of this compound and reduce the formation of unwanted side products. rsc.org

Catalyst Selection: Utilizing a highly selective and reusable catalyst can improve reaction efficiency and minimize waste associated with stoichiometric reagents.

Solvent Management: If solvents are necessary, choosing environmentally benign options and implementing solvent recovery and recycling systems are critical for reducing the process's E-factor. google.com

Feedstock Purity: Using high-purity starting materials like Acetamide and Formaldehyde can prevent side reactions that lead to impurities and waste.

Byproduct Management: In the idealized synthesis of this compound from Acetamide and Formaldehyde, the primary byproduct is water. In practice, other side reactions could occur, potentially leading to different byproducts. For example, self-condensation of formaldehyde or further reactions of the product could occur. A key strategy in byproduct management is identifying potential uses for them, turning a waste stream into a valuable product. wikipedia.org If byproducts have no immediate use, they must be disposed of in an environmentally responsible manner, adhering to all regulations. For a process where water is the main byproduct, the primary concern would be managing any dissolved impurities before discharge.

Potential for this compound in Non-Biological Environmental Remediation Technologies (e.g., pollutant sequestration via complexation)

Non-biological environmental remediation technologies often utilize chemical agents to capture or neutralize pollutants. One such method is pollutant sequestration through complexation, where a molecule, known as a chelating or complexing agent, binds to a pollutant, typically a metal ion, to form a stable, often less toxic, complex. ethernet.edu.etnih.gov This can prevent the pollutant from interacting with the environment or facilitate its removal.

The structure of this compound (CH₃-CO-NH-CH₂-NH-CO-CH₃) suggests a potential for it to act as a complexing agent. The molecule possesses two amide groups, each containing oxygen and nitrogen atoms with lone pairs of electrons. These lone pairs are potential donor sites for coordination with metal ions. wikipedia.org Amide groups are known to bind to metal ions, typically through the oxygen atom, which is the more basic site. wikipedia.org

The two amide groups in this compound are separated by a methylene (B1212753) bridge. This arrangement could allow the molecule to act as a bidentate ligand, binding to a single metal ion at two points (likely through both oxygen atoms) to form a stable chelate ring. The effectiveness of this compound as a chelating agent would depend on several factors, including the type of metal ion, the pH of the solution, and the stability of the resulting complex. nih.gov While specific research on this compound for pollutant sequestration is not prominent, its structural motifs are analogous to other known chelating agents that contain amide or carboxyl groups used in sequestering heavy metals from contaminated water or soil. rsc.orgdelamine.com Further investigation would be required to determine its binding affinity for specific pollutants like cadmium, lead, or mercury and its suitability for environmental remediation applications.

Future Research Directions, Challenges, and Emerging Frontiers for N,n Methylenediacetamide

Discovery of Novel Synthetic Methodologies for N,N'-Methylenediacetamide with Enhanced Sustainability

The push for greener chemical processes is a paramount goal in modern chemistry. For this compound, future research is centered on developing synthetic methods that are not only efficient but also environmentally benign.

Key research objectives in this area include:

Solvent-Free and Alternative Solvent Systems: Moving away from traditional, often hazardous, organic solvents is a primary focus. Research is exploring solvent-free reaction conditions, such as grinding and mechanochemical synthesis, which can enhance reaction rates and reduce waste. researchgate.netrsc.org The use of greener solvents like water, supercritical fluids, or deep eutectic solvents is also being investigated to minimize environmental impact. semanticscholar.orgmdpi.com

Catalytic Innovations: The development of novel catalysts is crucial for sustainable synthesis. This includes the use of biocatalysts, such as enzymes, which can offer high specificity and operate under mild conditions. acs.org Heterogeneous catalysts are also being explored for their ease of separation and reusability, contributing to a more circular economy in chemical production. semanticscholar.org

Energy-Efficient Processes: Future methodologies aim to reduce the energy footprint of this compound synthesis. acs.org This involves designing reactions that can be conducted at ambient temperature and pressure, and harnessing alternative energy sources like microwave irradiation, ultrasound, or photochemical methods. nih.gov

Atom Economy: A core principle of green chemistry is maximizing the incorporation of all reactant atoms into the final product. acs.org Future synthetic routes for this compound will be designed to have a high atom economy, thereby minimizing the generation of byproducts and waste.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
ParameterConventional SynthesisSustainable Synthesis
SolventsOften uses volatile and hazardous organic solvents.Employs water, supercritical fluids, ionic liquids, or solvent-free conditions. semanticscholar.orgnih.gov
CatalystsMay use stoichiometric reagents or homogeneous catalysts that are difficult to separate.Focuses on recyclable heterogeneous catalysts, biocatalysts, and earth-abundant metal catalysts. semanticscholar.org
EnergyOften requires high temperatures and pressures. acs.orgAims for ambient conditions and utilizes alternative energy sources like microwaves or ultrasound. nih.gov
Atom EconomyCan have lower atom economy with significant byproduct formation.Designed for high atom economy to minimize waste. acs.org

Unveiling Unexplored Reactivity Modes and Mechanistic Pathways of this compound

A deeper understanding of the fundamental reactivity of this compound is essential for unlocking its full potential. Future research will focus on exploring new reaction types and elucidating the intricate mechanisms that govern its chemical transformations.

Key areas of investigation include:

Activation of Inert Bonds: Research will target the activation of typically unreactive bonds within the this compound molecule, potentially leading to novel chemical transformations and the synthesis of new compound classes.

Asymmetric Catalysis: The development of enantioselective reactions involving this compound is a significant frontier. This would allow for the synthesis of chiral molecules with high optical purity, which is of particular importance in the pharmaceutical and agrochemical industries.

Reaction with Novel Reagents: Exploring the reactivity of this compound with a wider range of reagents, including organometallic complexes and electrophilic/nucleophilic species, will expand its synthetic utility. rsc.orgrsc.org

Computational and Spectroscopic Studies: Advanced computational modeling and in-situ spectroscopic techniques will be employed to map out detailed reaction pathways and identify transient intermediates. nih.gov This will provide a more comprehensive understanding of the factors controlling reaction outcomes and selectivity. researchgate.net

Development of Advanced this compound-Based Functional Materials for Specialized Applications

The unique structural features of this compound make it a promising building block for the creation of advanced functional materials with tailored properties.

Future research in this domain will concentrate on:

Polymer Synthesis: Investigating the use of this compound as a monomer or cross-linking agent in polymerization reactions to produce novel polymers. These materials could possess unique thermal, mechanical, or chemical properties suitable for specialized applications.

Nanomaterials and Composites: Incorporating this compound into nanomaterials, such as nanoparticles or nanofibers, could lead to the development of materials with enhanced performance characteristics. european-mrs.com This includes applications in areas like drug delivery, catalysis, and sensing. kinampark.com

Stimuli-Responsive Materials: Designing materials based on this compound that can respond to external stimuli such as light, temperature, or pH. european-mrs.com Such "smart" materials have potential applications in areas like controlled-release systems and adaptive coatings.

Bio-inspired Materials: Drawing inspiration from biological systems to create this compound-based materials that mimic the structure and function of natural materials. european-mrs.com This could lead to the development of biocompatible and biodegradable materials for biomedical applications.

Integration of Artificial Intelligence and Robotics in this compound Research and Development

The convergence of artificial intelligence (AI), robotics, and chemistry is set to revolutionize the way chemical research is conducted. For this compound, these technologies offer the potential to accelerate discovery and optimization processes significantly.

Key applications include:

AI-Driven Synthesis Prediction: Utilizing machine learning algorithms to predict optimal reaction conditions and synthetic routes for this compound and its derivatives. sanofi.commckinsey.com This can drastically reduce the number of experiments required, saving time and resources. accenture.com

Robotic High-Throughput Screening: Employing automated robotic platforms to perform a large number of experiments in parallel, enabling the rapid screening of catalysts, solvents, and reaction parameters. wikipedia.orgnih.gov This is particularly useful for optimizing synthetic methodologies and discovering novel reactivity. nsf.gov

Autonomous Discovery Platforms: The development of "closed-loop" systems where AI algorithms analyze experimental data in real-time and autonomously decide on the next set of experiments to perform. nih.govosti.gov This creates a self-driving laboratory for the accelerated discovery of new materials and reactions involving this compound.

Data Mining and Analysis: Using AI to analyze vast datasets from chemical literature and experimental results to identify hidden patterns, predict properties, and generate new research hypotheses related to this compound. accenture.comnih.gov

Addressing Scalability and Economic Viability Challenges in this compound Related Processes

For any chemical compound to have a real-world impact, its production must be scalable and economically feasible. A significant challenge for this compound will be to translate promising laboratory-scale syntheses into large-scale industrial processes.

Key considerations for future research and development include:

Q & A

Q. How can this compound be integrated into cross-disciplinary research (e.g., materials science or pharmacology)?

  • Polymer Science : Explore its use as a monomer for polyamide synthesis, evaluating thermal stability (TGA) and mechanical properties (tensile testing) .
  • Drug Delivery : Formulate micellar systems using the compound as a stabilizer, assessing drug-loading efficiency and release kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.